REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[ClH:24].[F:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[c:8]2[c:9]([NH:15][C:16](=[O:17])[CH3:18])[cH:10][cH:11][c:12]([CH3:14])[cH:13]2)[cH:19][cH:20]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[c:8]2[c:9]([NH2:15])[cH:10][cH:11][c:12]([CH3:14])[cH:13]2)[cH:19][cH:20]1
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Name
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Type
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product
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Smiles
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Cc1ccc(N)c(C(=O)c2ccc(F)cc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |